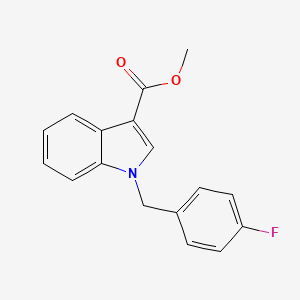
methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate is an analytical reference standard that is structurally similar to known synthetic cannabinoids . It is intended for research and forensic applications .
Synthesis Analysis
The compound was synthesized by nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene .Molecular Structure Analysis
The molecular formula of the compound is C16H13FN2O2 . The structure of the molecule is composed of two planar segments connected at a bond angle of 110.90 (8)° at C6 . The indazole ring is nearly coplanar with the ester moiety, suggesting that the ester moiety is conjugated with the aromatic ring .Chemical Reactions Analysis
The compound is an intermediate compound of synthetic cannabinoids, a class of compounds with a high potential for abuse as psychoactive substances .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.3 g/mol . It is soluble in DMF and DMSO . The compound has a λmax of 297, 207 nm .Aplicaciones Científicas De Investigación
Chemical and Pharmacological Identification
A study by Qian et al. (2015) identified various cannabimimetic indazole and indole derivatives, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBINACA), using techniques like liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These compounds showed a high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).
Metabolism and Disposition Studies
Takayama et al. (2014) investigated the metabolism of several new illicit drugs, including AB-FUBINACA, by human liver microsomes. This study utilized advanced chromatography and mass spectrometry methods to understand the metabolic pathways of these compounds (Takayama et al., 2014).
Photophysical and Fluorescence Studies
Research by Pereira et al. (2010) synthesized new indole derivatives from β-brominated dehydroamino acids, exploring their photophysical properties. They found that these compounds, including methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate, showed promising fluorescence quantum yields and solvent sensitivity, indicating potential use as fluorescent probes (Pereira et al., 2010).
Synthesis and Anticancer Potential
A study by Penthala et al. (2011) focused on the synthesis of N-benzyl aplysinopsin analogs, including (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one. These compounds were evaluated for their cytotoxicity against various human tumor cell lines, showing promising results for potential antitumor agents (Penthala et al., 2011).
Analysis of Enantiomers as CB1/CB2 Receptor Agonists
Doi et al. (2017) synthesized both enantiomers of carboxamide-type synthetic cannabinoids, including AB-FUBINACA, to evaluate their activities as CB1/CB2 receptor agonists. The study revealed significant findings about the pharmacological properties of these cannabinoids, which are essential for forensic cases (Doi et al., 2017).
Mecanismo De Acción
Target of Action
The compound “methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate” is structurally classified as a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .
Mode of Action
Synthetic cannabinoids, like “methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate”, act on the same cell receptors as the natural cannabinoids found in the cannabis plant, known as endocannabinoids . .
Biochemical Pathways
Synthetic cannabinoids generally affect the cannabinoid receptors cb1 and cb2, which are part of the endocannabinoid system .
Safety and Hazards
Direcciones Futuras
The compound is structurally similar to known synthetic cannabinoids and is used as an analytical reference standard . It has potential for abuse as a psychoactive substance . Therefore, there is a need for additional studies on the toxicokinetic properties of this compound to improve the methods for detecting and quantifying these drugs and to determine the best exposure markers in various biological matrices .
Propiedades
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXRMLRZBRPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

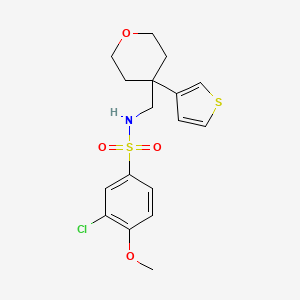
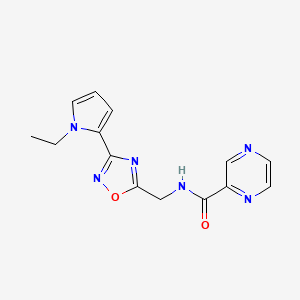
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2705981.png)

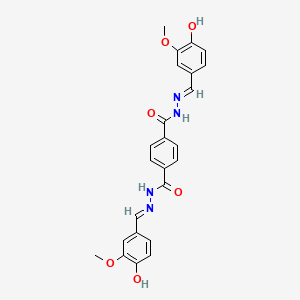
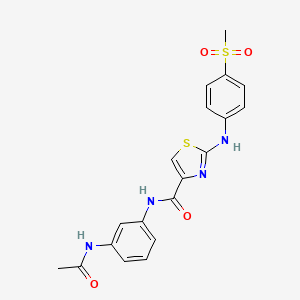


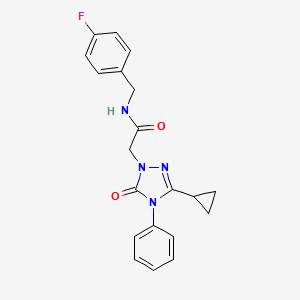
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)
![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)

![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)